2,3,5-Trimethyl-6-(1H-pyrazol-4-yl)piperazine
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Overview
Description
2,3,5-Trimethyl-6-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(1H-pyrazol-4-yl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3,5-trimethylpiperazine with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazole or piperazine derivatives.
Scientific Research Applications
2,3,5-Trimethyl-6-(1H-pyrazol-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: A pyrazole derivative with similar structural features but lacking the piperazine ring.
2,3,5-Trimethylpiperazine: A piperazine derivative with similar structural features but lacking the pyrazole ring.
Uniqueness
2,3,5-Trimethyl-6-(1H-pyrazol-4-yl)piperazine is unique due to the presence of both pyrazole and piperazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C10H18N4/c1-6-7(2)14-10(8(3)13-6)9-4-11-12-5-9/h4-8,10,13-14H,1-3H3,(H,11,12) |
InChI Key |
XVTQMBYRVYRITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C(N1)C)C2=CNN=C2)C |
Origin of Product |
United States |
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